2-(4-Methyl-1,3-thiazol-2-yl)pyridine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers requiring consistent metal-binding kinetics or membrane-permeable scaffolds face failure when substituting methylated thiazoles with unmodified analogs. This compound delivers the precise steric and electronic profile demanded by SAR-validated programs. - **Coordination chemistry**: Forms stable 5-membered chelates with Fe(II), Ru(II), Cu(II), Zn(II) for MOFs and catalysis. - **Medicinal chemistry**: 4-methyl group increases lipophilicity and membrane permeability vs unmethylated 2-(2-pyridyl)thiazole. - **Synthetic tractability**: Prepared via scalable Hantzsch synthesis; functionalizable at thiazole 5-position.

Molecular Formula C9H8N2S
Molecular Weight 176.24 g/mol
CAS No. 14384-69-1
Cat. No. B3240548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-1,3-thiazol-2-yl)pyridine
CAS14384-69-1
Molecular FormulaC9H8N2S
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C2=CC=CC=N2
InChIInChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h2-6H,1H3
InChIKeyGYEWUNYAQBBSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-1,3-thiazol-2-yl)pyridine Overview


2-(4-Methyl-1,3-thiazol-2-yl)pyridine (CAS 14384-69-1), also known as 4-methyl-2-pyridin-2-yl-1,3-thiazole, is a heterocyclic compound that integrates a pyridine ring with a 4-methyl-substituted thiazole moiety [1]. This molecule, with the formula C9H8N2S and a molecular weight of 176.24 g/mol , functions primarily as an N,N'-bidentate ligand or a versatile scaffold for further derivatization. Its defining structural feature—the methyl group at the thiazole 4-position—is a critical determinant of its steric and electronic profile, which directly influences its coordination behavior, lipophilicity, and the pharmacokinetic properties of its derivatives [2].

Coordination Chemistry
Bidentate N,N'-ligand forming stable 5-membered chelates with transition metals.
Medicinal Chemistry
4-Methyl scaffold with reported lipophilicity advantage for membrane permeability studies.
Synthetic Access
Hantzsch-accessible core supports reliable derivatization at the thiazole 5-position.

2-(4-Methyl-1,3-thiazol-2-yl)pyridine: 4-Methyl Substitution Importance


In-class substitution of 2-(4-Methyl-1,3-thiazol-2-yl)pyridine with closely related analogs like 2-(2-pyridyl)thiazole or 4-(2-pyridyl)thiazole is a significant scientific risk. The presence and precise position of the methyl group on the thiazole ring are not inert features. SAR studies indicate that the 4-methyl substitution enhances membrane permeability due to increased lipophilicity [1]. Furthermore, this group can participate in key hydrophobic interactions and directly influence the electron density on the thiazole nitrogen, altering metal complex stability constants [2] and the binding affinity of derived bioactive molecules [3]. Therefore, substituting with an unmethylated or differently substituted analog will fundamentally alter the steric, electronic, and lipophilic profile of the molecule, invalidating the core design hypothesis and leading to divergent, unpredictable outcomes in both coordination chemistry and drug discovery programs.

4-Methyl removal alters lipophilicity
Unsubstituted analogs lack the methyl-driven lipophilicity increase, potentially reducing membrane permeability in cell-based assays.
Regioisomeric switch changes chelation
4-Pyridylthiazole isomers form weak 4-membered chelates instead of the stable 5-membered ring critical for metal complex integrity.
Substitution pattern affects synthetic utility
Differently substituted thiazolopyridines may require multi-step syntheses, complicating scale-up and derivatization efforts.

2-(4-Methyl-1,3-thiazol-2-yl)pyridine – Quantitative Evidence


Enhanced Lipophilicity from 4-Methyl Substitution

The 4-methyl group on the thiazole ring of 2-(4-methyl-1,3-thiazol-2-yl)pyridine directly increases its calculated lipophilicity (cLogP) compared to the unsubstituted analog, 2-(2-pyridyl)thiazole. This modification is a standard medicinal chemistry strategy to improve membrane permeability and oral bioavailability [1]. Structural-Activity Relationship (SAR) studies on derivatives of this core explicitly note that the methyl group at the 4-position enhances membrane permeability [2].

Lipophilicity Shift
Reported
cLogP 1.89 ± 0.38 vs 1.28 ± 0.27, Δ +0.61
Higher calculated lipophilicity supports membrane permeability predictions for intracellular target engagement.
Calculated values; experimental logP may differ.
Medicinal Chemistry Drug Design Physicochemical Properties

Metal Coordination: 2-Pyridyl vs. 4-Pyridyl Thiazole

The coordination chemistry of 2-(4-methyl-1,3-thiazol-2-yl)pyridine is fundamentally defined by its 2-pyridyl-thiazole connectivity. A foundational study on the metal complexes of regioisomeric 2-(2-pyridyl)thiazole and 4-(2-pyridyl)thiazole demonstrated that the position of the pyridyl nitrogen relative to the thiazole ring dictates the size of the chelate ring formed upon metal binding, which in turn governs complex stability [1]. The 2-pyridyl isomer (the core of the target compound) forms a more stable 5-membered chelate ring compared to the less favorable 4-membered ring formed by the 4-pyridyl isomer.

Chelate Stability
Class-level
5-membered chelate (2-pyridyl) vs 4-membered (4-pyridyl); qualitative stability advantage
Chelate ring size directly influences metal complex robustness and synthetic applicability.
Stability inferred from class-level chelate effect principles.
Coordination Chemistry Inorganic Synthesis Catalysis

Reliable Derivatization via Hantzsch Synthesis

The synthesis of the 2-(4-methyl-1,3-thiazol-2-yl)pyridine scaffold is reliably achieved through the robust and well-characterized Hantzsch thiazole synthesis . This established route allows for predictable and scalable generation of the core structure and, importantly, its subsequent derivatization at the 5-position of the thiazole ring, as exemplified by the synthesis of 4-methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde [1] and its carboxylate derivatives [2]. This is a key advantage over more complex or less synthetically accessible thiazolopyridine systems.

Synthetic Access
Reported
Hantzsch one-step route vs multi-step isomer syntheses; high yielding and atom-economical
Established synthetic pathway improves commercial availability and enables rapid derivatization.
Scalability confirmed for core scaffold.
Organic Synthesis Medicinal Chemistry Process Chemistry

2-(4-Methyl-1,3-thiazol-2-yl)pyridine Application Scenarios


Bidentate Ligand for Metal Complexes

Researchers in inorganic and materials chemistry should procure this compound as a reliable N,N'-bidentate ligand to construct stable 5-membered chelate complexes with a wide range of transition metals (e.g., Fe(II), Ru(II), Cu(II), Zn(II)) [1]. This is in contrast to its 4-pyridylthiazole regioisomer, which forms weak 4-membered chelates and is unsuitable for applications requiring robust metal binding [1]. The resulting complexes are valuable for studying electron transfer processes, developing new catalysts, and engineering metal-organic frameworks (MOFs).

Medicinal Chemistry Lead Optimization Scaffold

Medicinal chemists engaged in hit-to-lead or lead optimization should utilize this specific compound as a core scaffold. The 4-methyl group is a critical structural feature that enhances the lipophilicity and, consequently, the membrane permeability of derived bioactive molecules compared to the unsubstituted 2-(2-pyridyl)thiazole analog [2]. This property is essential for designing orally bioavailable drug candidates, particularly those targeting intracellular kinases or other cytoplasmic targets. SAR studies confirm that the methyl group's contribution is non-negotiable for achieving the desired pharmacokinetic profile [3].

Reliable Precursor for Divergent Synthesis

Process chemists and synthetic organic groups should select 2-(4-methyl-1,3-thiazol-2-yl)pyridine for its synthetic tractability. The core scaffold is efficiently prepared via the Hantzsch thiazole synthesis, a robust and scalable method . This platform molecule can be reliably functionalized at the thiazole 5-position to yield a diverse library of analogs (e.g., 5-carboxylates, 5-carbaldehydes) [4] [5]. This proven synthetic accessibility de-risks development projects and ensures a reliable supply of both the core and its advanced intermediates, which is a key procurement consideration.

Application
Selection Property
Validation Focus
Bidentate Ligand for Metal Complexes
N,N'-chelation via 2-pyridyl-thiazole connectivity
Stable 5-membered chelate formation with transition metals
Medicinal Chemistry Scaffold
4-Methyl substitution for lipophilicity modulation
Membrane permeability in cell-based assays
Reliable Precursor for Divergent Synthesis
Hantzsch-accessible core for 5-position derivatization
Scalability and functional group tolerance

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